REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH:2]=[CH2:3].[Cl:6][CH2:7][CH2:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)=[O:10]>C1COCC1>[Cl:6][CH2:7][CH2:8][C:9]([C:11]1[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=1)([OH:10])[CH2:3][CH:2]=[CH2:1]
|
Name
|
CeCl3
|
Quantity
|
5.58 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Quantity
|
2.522 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was vigorously stirred for 3.5 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was then cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 2 h at −78° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to 8° C.
|
Type
|
STIRRING
|
Details
|
while stirring overnight (18 h)
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with satd aq NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with hexanes/EtOAc
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(CC=C)(O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.0049 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |